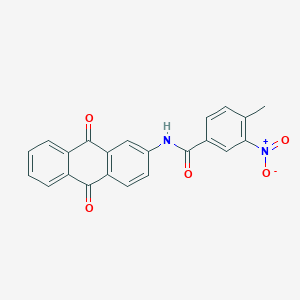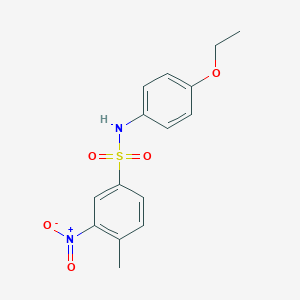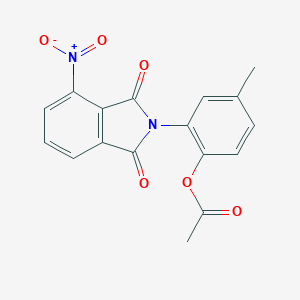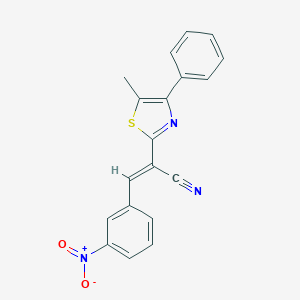
N-(9,10-dioxoanthracen-2-yl)-4-methyl-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(9,10-dioxoanthracen-2-yl)-4-methyl-3-nitrobenzamide is a complex organic compound that belongs to the class of anthraquinone derivatives. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,10-dioxoanthracen-2-yl)-4-methyl-3-nitrobenzamide typically involves the reaction of 2-methyl-4-nitrobenzoic acid with 1-aminoanthraquinone. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride to form the corresponding acid chloride, which then reacts with 1-aminoanthraquinone to yield the target compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings .
化学反应分析
Types of Reactions
N-(9,10-dioxoanthracen-2-yl)-4-methyl-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the nitro group.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzamides.
科学研究应用
N-(9,10-dioxoanthracen-2-yl)-4-methyl-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Used in the development of dyes and pigments due to its stable chromophore structure.
作用机制
The mechanism of action of N-(9,10-dioxoanthracen-2-yl)-4-methyl-3-nitrobenzamide involves its interaction with various molecular targets. The compound can inhibit enzymes such as topoisomerases, which are involved in DNA replication and transcription. This inhibition leads to the disruption of DNA processes, ultimately causing cell death. The compound also interacts with cellular membranes, affecting their integrity and function .
相似化合物的比较
Similar Compounds
- N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide
- 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide
- N-((4,5,7-trimethoxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)methylene)formohydrazide
Uniqueness
N-(9,10-dioxoanthracen-2-yl)-4-methyl-3-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group enhances its reactivity and potential for further functionalization, making it a valuable compound in synthetic chemistry and drug development .
属性
分子式 |
C22H14N2O5 |
|---|---|
分子量 |
386.4g/mol |
IUPAC 名称 |
N-(9,10-dioxoanthracen-2-yl)-4-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C22H14N2O5/c1-12-6-7-13(10-19(12)24(28)29)22(27)23-14-8-9-17-18(11-14)21(26)16-5-3-2-4-15(16)20(17)25/h2-11H,1H3,(H,23,27) |
InChI 键 |
XREYIWKAKJDYRS-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-] |
规范 SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-chlorophenyl)-2-[({3-nitro-4-methylphenyl}sulfonyl)-4-methoxyanilino]acetamide](/img/structure/B410741.png)
![N-(2-bromophenyl)-2-[4-nitro(phenylsulfonyl)anilino]acetamide](/img/structure/B410744.png)
![N-(2-chlorophenyl)-2-[({2-nitrophenyl}sulfonyl)anilino]acetamide](/img/structure/B410745.png)
![N-(3,5-dimethylphenyl)-2-[({3-nitro-4-methylphenyl}sulfonyl)-4-methoxyanilino]acetamide](/img/structure/B410747.png)


![N-(2-ethylphenyl)-2-[({2-nitrophenyl}sulfonyl)anilino]acetamide](/img/structure/B410754.png)
![2-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-5-prop-2-enyl-1,3-thiazol-4-one](/img/structure/B410756.png)
![N-allyl-2-[({2-nitrophenyl}sulfonyl)anilino]acetamide](/img/structure/B410758.png)
![2-[({3-nitro-4-methylphenyl}sulfonyl)-4-methoxyanilino]-N-(3-methylphenyl)acetamide](/img/structure/B410759.png)
![2-[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-{4-nitrophenyl}acrylonitrile](/img/structure/B410760.png)


![2-[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-{3-nitrophenyl}acrylonitrile](/img/structure/B410765.png)
